4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸

描述

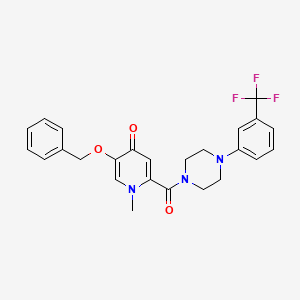

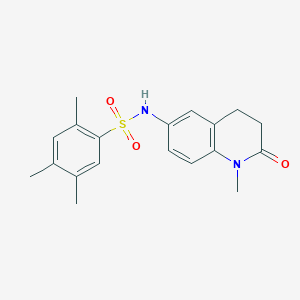

4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Thiazole derivatives have been synthesized using 4-methyl-2-phenylthiazole-5-carbohydrazide as a synthon .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . For instance, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis

Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .科学研究应用

抗菌活性

噻吩衍生物,如 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸,已被发现具有抗菌活性 . 例如,衍生物 7b 和 8 对所有测试的细菌物种显示出与标准药物氨苄青霉素和庆大霉素相当的活性 . 此外,化合物 3 对烟曲霉表现出有效活性 .

抗真菌活性

一些噻吩衍生物对具毛曲霉显示出良好的活性 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸有可能用于开发抗真菌药物。

糖尿病治疗

噻吩衍生物已知在糖尿病治疗中具有应用 . 因此,4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸有可能用于开发新的糖尿病药物。

降压药物

噻吩衍生物已被用于开发降压药物 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸可能在该领域有应用潜力。

止痛和消炎药物

噻吩衍生物已被用于开发止痛和消炎药物 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸可能在该领域有应用潜力。

胆固醇抑制剂

噻吩衍生物已被用于开发胆固醇抑制剂 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸可能在该领域有应用潜力。

抗病毒剂

噻吩衍生物已被用于开发抗病毒剂 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸可能在该领域有应用潜力。

抗肿瘤剂

噻吩衍生物已被用于开发抗肿瘤剂 . 这表明 4-甲基-2-(苯氨基)-1,3-噻唑-5-羧酸可能在该领域有应用潜力。

未来方向

Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that future research may continue to explore the potential of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid and similar compounds in drug development.

作用机制

Target of Action

The primary target of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1 . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the fatty acid synthesis pathway .

Mode of Action

The compound interacts with its target by catalyzing the condensation reaction of fatty acid synthesis . It adds two carbons from malonyl-ACP to an acyl acceptor . This interaction results in the elongation of the fatty acid chain, specifically from C-10 to unsaturated C-16 and C-18 fatty acids .

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . The compound’s interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme leads to the elongation of the fatty acid chain

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be determined at this time.

Result of Action

The interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme suggests that it may influence the fatty acid synthesis pathway

属性

IUPAC Name |

2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBUJXLOYNNILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)

![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)

![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)

![2-Oxo-4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2367079.png)